3-Chlorobenzoyl chloride
Overview
Description
3-Chlorobenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzoyl chloride can be synthesized through the chlorination of benzoyl chloride. The process involves the use of a ferric halide-iodine cocatalyst system at controlled temperatures, which provides higher yields of the meta-isomer of monochlorobenzoyl chloride . Another method involves the reaction of 3-chlorobenzoic acid with thionyl chloride, where the mixture is refluxed for 2 hours, followed by distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the chlorination of benzoyl chloride in the presence of a catalyst. The process is optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Lithium Aluminum Hydride: Used in reduction reactions.
Major Products Formed:
Amides and Esters: Formed from substitution reactions.
3-Chlorobenzoic Acid: Formed from hydrolysis.
3-Chlorobenzyl Alcohol: Formed from reduction.
Scientific Research Applications
3-Chlorobenzoyl chloride is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chlorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
- 2-Chlorobenzoyl Chloride
- 4-Chlorobenzoyl Chloride
- Benzoyl Chloride
Comparison: 3-Chlorobenzoyl chloride is unique due to its position of the chlorine atom on the benzene ring, which influences its reactivity and the types of derivatives formed. Compared to 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride, the meta position of the chlorine atom in this compound results in different steric and electronic effects, affecting its chemical behavior .
Properties
IUPAC Name |
3-chlorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIHIKVIWVIIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060681 | |
Record name | Benzoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060681 | |
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Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-46-2 | |
Record name | 3-Chlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoyl chloride, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzoyl chloride | |
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Record name | Benzoyl chloride, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
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Record name | 3-chlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.594 | |
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Record name | 3-Chlorobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23U2QRR4DQ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the common synthetic applications of 3-chlorobenzoyl chloride?
A1: this compound serves as a versatile building block in organic synthesis. It readily reacts with amines to form amides, a reaction often employed in medicinal chemistry. For example, it's been used to synthesize derivatives of paracetamol [] and anthranilic acid [], aiming to improve their analgesic properties. Furthermore, it's utilized in the synthesis of esters [, ], potentially valuable compounds in various fields.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of the electron-withdrawing chlorine atom at the 3-position of the benzoyl chloride increases its electrophilicity. This makes the carbonyl carbon more susceptible to nucleophilic attack, enhancing its reactivity with nucleophiles like amines and alcohols.
Q3: Can you provide an example of how this compound is used in materials science?
A3: Researchers have utilized this compound in the synthesis of poly(aryl ether ketone)s, a class of high-performance polymers []. In this context, it was used to create a monomer, 3,3′-bis(4-fluorobenzoyl)biphenyl, contributing to the polymer's desirable thermal and mechanical properties.
Q4: Have any studies explored the potential biological activity of compounds derived from this compound?
A4: Yes, several studies have investigated the biological activity of compounds synthesized using this compound. For instance, researchers synthesized novel benzopyranylflavonoids with potential anti-tumor activity []. Additionally, a study explored the analgesic activity of 3-chlorobenzoyl-N-(2-amino-4-chlorophenyl)anthranilic acid, finding promising results compared to existing analgesics [].
Q5: Are there any computational studies that provide insights into the binding interactions of this compound derivatives?
A5: Researchers have employed molecular docking simulations to predict the binding modes and affinities of this compound derivatives to their target proteins. For example, in a study exploring potential analgesic compounds, docking studies were conducted to understand the interaction of a derivative with the cyclooxygenase-2 receptor []. Similarly, docking studies were used to investigate the binding of 1-(3-chlorobenzoyl)-1,3-dimethylurea to Checkpoint kinase 1 (Chk1) []. These studies provide valuable information for optimizing the design of more potent and selective drug candidates.
Q6: Have any studies investigated the structure-activity relationship (SAR) of compounds containing the 3-chlorobenzoyl moiety?
A6: While specific SAR studies focusing solely on the 3-chlorobenzoyl moiety might be limited, research often explores modifications to the overall structure of compounds containing this group. For example, in the synthesis of paracetamol derivatives [], different positions of the chlorine atom on the benzoyl ring were explored to understand their impact on analgesic activity. These investigations provide insights into how structural modifications can influence a compound's biological profile.
Q7: Are there any safety concerns associated with handling this compound?
A7: As with many chemical reagents, this compound requires careful handling. It is generally recommended to handle it in a well-ventilated area using appropriate personal protective equipment like gloves and safety goggles. It's essential to consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.
Q8: What analytical techniques are commonly used to characterize compounds synthesized using this compound?
A8: Various spectroscopic and analytical techniques are employed to confirm the identity and purity of compounds synthesized using this compound. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. [, , , ]
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule by analyzing the absorption of infrared radiation. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and provides structural information by analyzing the mass-to-charge ratio of ions. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzes the absorption and transmission of UV-Vis light, providing information about electronic transitions and conjugation in the molecule. [, ]
- Thin Layer Chromatography (TLC): A simple technique to monitor reaction progress and assess the purity of synthesized compounds. [, ]
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